molecular formula C11H17NO3 B175271 tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 152533-47-6

tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B175271
CAS No.: 152533-47-6
M. Wt: 211.26 g/mol
InChI Key: XWIJVOQGKJHEAJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound with the molecular formula C11H17NO3. It is known for its unique structure, which includes a tert-butyl ester group and a bicyclic azabicycloheptane core. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a suitable azabicycloheptane precursor with tert-butyl chloroformate. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .

Scientific Research Applications

tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific bicyclic structure and the presence of both an oxo group and a tert-butyl ester group. This combination of features makes it a versatile building block in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIJVOQGKJHEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570393
Record name tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152533-47-6
Record name tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 180 mg (0.970 mmol) of the diastereomer mixture obtained in Example 10, 7-(t-butoxycarbonyl)-3-methoxycarbonyl-7-azabicyclo[2.2.1]heptan-2-one, was added 3 ml of 10% HCl and the resulting mixture was heated under reflux at 100° C. for 3.5 hours. After completion of the reaction the solvent was evaporated in vacuo and the remaining water was removed by azeotropic distillation with ethanol. The crude product obtained was dissolved with 10 ml of dry methylene chloride, 169 ml (1.68 mmol) of Et3N and 292 mg (1.34 mmol) of (Boc)2O were added to the solution and the resulting mixture was stirred at room temperature for 12 hours. After completion of the reaction, the reaction mixture was poured into a saturated aqueous sodium chloride solution, then extracted with chloroform, the extract was dried with Na2SO4, then filtrated and the solvent was evaporated in vacuo. The crude product thus obtained was purified by silica gel chromatography (AcOEt:hexane=1:3) to obtain 91.0 mg of 7-(t-butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-2-one. Yield 64%.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
169 mL
Type
reactant
Reaction Step Three
Quantity
292 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
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tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 3
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tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 4
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 5
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 6
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate

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